molecular formula C17H12ClFO3 B5714249 6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B5714249
M. Wt: 318.7 g/mol
InChI Key: LZQFYCAPHWNURJ-UHFFFAOYSA-N
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Description

6-Chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure, substituted with a chlorine atom at the 6th position, a 3-fluorophenylmethoxy group at the 7th position, and a methyl group at the 4th position

Preparation Methods

The synthesis of 6-chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of different solvents, catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

6-Chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents for the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or photostability, for applications in sensors, imaging, and other technologies.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits anticancer activity, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological activity being studied. Researchers use techniques such as molecular docking, enzyme assays, and cell-based assays to elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

6-Chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    6-Chloro-4-methyl-2H-chromen-2-one: Lacks the 3-fluorophenylmethoxy group, which may result in different biological activities and properties.

    7-[(3-Fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one: Lacks the chlorine atom at the 6th position, which may affect its reactivity and interactions with biological targets.

    6-Chloro-7-methoxy-4-methyl-2H-chromen-2-one: Lacks the 3-fluorophenyl group, which may influence its biological activity and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-chloro-7-[(3-fluorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO3/c1-10-5-17(20)22-15-8-16(14(18)7-13(10)15)21-9-11-3-2-4-12(19)6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQFYCAPHWNURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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